

Application Notes for Biotin-Substance P in ELISA

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Compound of Interest

Compound Name: Biotin-Substance P

Cat. No.: B3030168

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Introduction

Substance P (SP) is an undecapeptide neuropeptide and member of the tachykinin peptide family, known for its role in nociception, inflammation, and as a neurotransmitter in the central and peripheral nervous systems.[1][2][3] The quantification of Substance P in biological samples such as serum, plasma, saliva, and cell culture supernatants is crucial for research in neuroscience, immunology, and drug development.[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for this purpose.[3] This document provides a detailed protocol for the use of **Biotin-Substance P** in a competitive ELISA format.

Principle of the Assay

The protocol described here is based on a competitive binding enzyme immunoassay.[2][4] In this assay, Substance P present in a sample competes with a fixed amount of biotinylated Substance P for a limited number of binding sites on a primary antibody specific for Substance P. The primary antibody is immobilized on a microplate. After an incubation period, the unbound components are washed away. The amount of bound biotinylated Substance P is then detected by adding streptavidin conjugated to horseradish peroxidase (HRP).[5][6] Following another wash step, a substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of Substance P in the sample.[4] A standard curve is generated using known concentrations of unlabeled Substance P, and the concentration of Substance P in the unknown samples is determined by comparing their absorbance to the standard curve.[1]

Experimental Protocols

Materials Required

- 96-well microplate coated with a capture antibody specific for Substance P
- **Biotin-Substance P**
- Substance P standard
- Assay Diluent
- Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)[\[7\]](#)
- Streptavidin-HRP conjugate
- TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Distilled or deionized water
- Plate sealer

Reagent Preparation

- **Substance P Standards:** Prepare a serial dilution of the Substance P standard in Assay Diluent to generate a standard curve. A typical concentration range might be from 78.13 to 5,000 pg/mL.[\[1\]](#)
- **Biotin-Substance P Working Solution:** Dilute the **Biotin-Substance P** stock solution in Assay Diluent to the optimal working concentration. This concentration should be determined empirically, but a starting point can often be found in manufacturer's recommendations for similar reagents.

- Streptavidin-HRP Working Solution: Dilute the Streptavidin-HRP conjugate in Assay Diluent. A common dilution is 1:1000, but this may need optimization.[8]
- Wash Buffer: If using a concentrated wash buffer, dilute it to 1X with distilled or deionized water.

Assay Procedure

- Standard and Sample Addition: Add 50 μ L of each Substance P standard, sample, and blank (Assay Diluent only) to the appropriate wells of the antibody-coated microplate.[9]
- Competitive Binding: Immediately add 50 μ L of the **Biotin-Substance P** working solution to all wells except the blank.[9] Mix gently by tapping the plate. Cover the plate with a sealer and incubate for 90 minutes at 37°C.[10]
- Washing: Aspirate the contents of the wells and wash each well three to five times with 300 μ L of 1X Wash Buffer.[9][11] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
- Streptavidin-HRP Addition: Add 100 μ L of the Streptavidin-HRP working solution to each well. Cover the plate and incubate for 60 minutes at 37°C.[10]
- Washing: Repeat the washing step as described in step 3.
- Substrate Incubation: Add 100 μ L of TMB Substrate Solution to each well.[1] Cover the plate and incubate for 15-30 minutes at 37°C in the dark.[11]
- Stopping Reaction: Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.[11]
- Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[11]

Data Analysis

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Subtract the mean OD of the blank from the mean OD of all other wells.

- Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of Substance P in the samples by interpolating their mean OD values from the standard curve.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of Substance P in the original sample.

Data Presentation

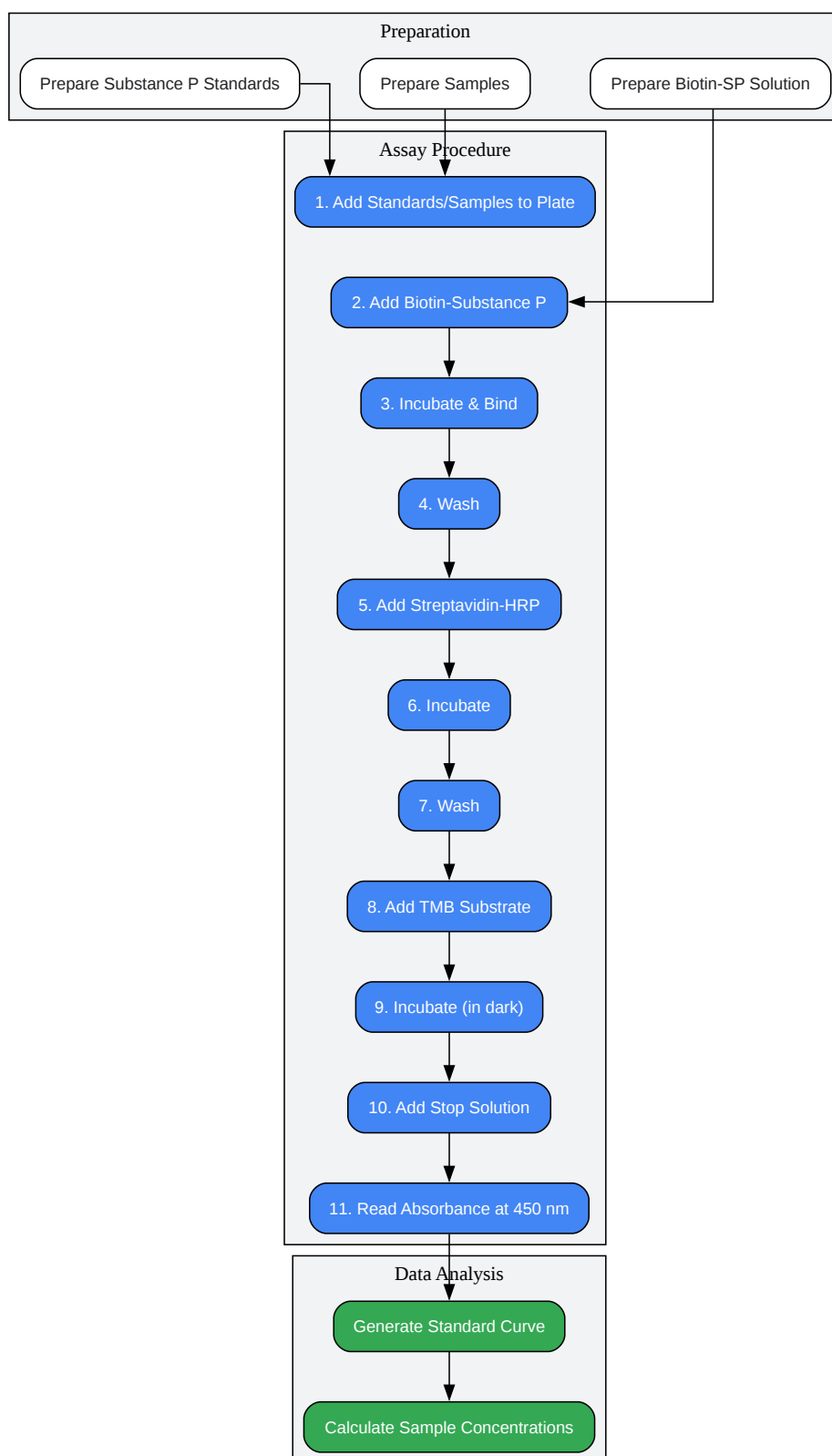
Table 1: Typical Assay Parameters for Substance P Competitive ELISA

Parameter	Value	Reference
Assay Range	78.13 - 5,000 pg/mL	[1]
Analytical Sensitivity	46.88 pg/mL	[1]
Sample Volume	50 µL	[1]
Incubation Time (Competitive)	90 minutes at 37°C	[10]
Incubation Time (Streptavidin-HRP)	60 minutes at 37°C	[10]
Incubation Time (TMB Substrate)	15 - 30 minutes at 37°C	[11]
Wavelength for Detection	450 nm	[4]
Intra-assay CV	< 10%	[1]
Inter-assay CV	< 10%	[1]

Table 2: Recommended Reagent Dilutions (Starting Points)

Reagent	Suggested Dilution	Diluent
Substance P Standard	Serial Dilution (e.g., 2-fold)	Assay Diluent
Biotin-Substance P	To be optimized	Assay Diluent
Streptavidin-HRP	1:1000	Assay Diluent

Mandatory Visualization



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Caption: Workflow for the **Biotin-Substance P** Competitive ELISA.

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